molecular formula C11H14O2 B14466992 2,5-Dimethyl-3-prop-2-enylbenzene-1,4-diol CAS No. 66557-14-0

2,5-Dimethyl-3-prop-2-enylbenzene-1,4-diol

Katalognummer: B14466992
CAS-Nummer: 66557-14-0
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: VZFGZNBZPHTURC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethyl-3-prop-2-enylbenzene-1,4-diol is an organic compound with the molecular formula C11H14O2 It is a derivative of benzene, characterized by the presence of two methyl groups, a prop-2-enyl group, and two hydroxyl groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-prop-2-enylbenzene-1,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylquinone and allyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Reaction Mechanism: The allyl group is introduced to the quinone through a nucleophilic substitution reaction, followed by reduction to form the diol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethyl-3-prop-2-enylbenzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of 2,5-dimethylquinone.

    Reduction: Formation of 2,5-dimethyl-3-prop-2-enylbenzene.

    Substitution: Formation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-3-prop-2-enylbenzene-1,4-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-3-prop-2-enylbenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dimethylquinone: A related compound with similar structural features but lacking the prop-2-enyl group.

    3-Allyl-2,5-dimethylhydroquinone: Another similar compound with an allyl group and hydroxyl groups.

Uniqueness

2,5-Dimethyl-3-prop-2-enylbenzene-1,4-diol is unique due to the presence of both methyl and prop-2-enyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

66557-14-0

Molekularformel

C11H14O2

Molekulargewicht

178.23 g/mol

IUPAC-Name

2,5-dimethyl-3-prop-2-enylbenzene-1,4-diol

InChI

InChI=1S/C11H14O2/c1-4-5-9-8(3)10(12)6-7(2)11(9)13/h4,6,12-13H,1,5H2,2-3H3

InChI-Schlüssel

VZFGZNBZPHTURC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1O)CC=C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.